molecular formula C17H17Cl2N3O2S B4622385 N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide

N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide

Cat. No.: B4622385
M. Wt: 398.3 g/mol
InChI Key: DHUKQWSSTMDVDU-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H17Cl2N3O2S and its molecular weight is 398.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0418534 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Crystallographic Studies

  • A study by Kant et al. (2012) on a related hydrazinecarboxamide compound revealed insights into its crystal structure, including hydrogen bonding patterns and π–π stacking interactions, which could be relevant for designing compounds with specific molecular recognition capabilities (Kant et al., 2012).

Synthesis and Derivatives

  • Research on tetrahydrobenzo[b]thiophene derivatives under microwave irradiation by Abdalha et al. (2011) provides a methodology for the synthesis of carboxamide derivatives, which may be applicable to the synthesis of the specified compound, offering a potential pathway for its preparation and study (Abdalha et al., 2011).

Metabolic Studies

  • A study on the metabolic fate of a benzoyl chloride hydrazone in spider mites by Knowles and Aziz (1974) explored the metabolism of structurally related compounds, which could provide insights into the environmental fate and stability of "N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide" (Knowles & Aziz, 1974).

Antimicrobial Evaluation

  • A study on the antimicrobial evaluation of new pyrimidines and condensed pyrimidines by Abdelghani et al. (2017) might hint at potential antimicrobial applications for the compound , given the structural similarities and the potential bioactivity of the hydrazinecarboxamide moiety (Abdelghani et al., 2017).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2S/c1-9-2-4-11-12(8-25-15(11)6-9)16(23)21-22-17(24)20-14-5-3-10(18)7-13(14)19/h3,5,7-9H,2,4,6H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUKQWSSTMDVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NNC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide
Reactant of Route 4
N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide
Reactant of Route 5
N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide
Reactant of Route 6
N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide

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